molecular formula C10H10O3 B7819418 (E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid

(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid

Cat. No.: B7819418
M. Wt: 178.18 g/mol
InChI Key: MCIVSEATHWXNRP-HWKANZROSA-N
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Description

(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid is a phenolic acrylic acid derivative characterized by an (E)-configured α,β-unsaturated carboxylic acid group attached to a 2-hydroxy-5-methylphenyl moiety. This compound exhibits a planar structure due to conjugation across the acrylic acid double bond and the aromatic ring, which influences its chemical reactivity and biological interactions. The hydroxyl and methyl substituents on the phenyl ring contribute to its hydrogen-bonding capacity and lipophilicity, respectively, making it relevant in pharmaceutical and materials science research .

Properties

IUPAC Name

(E)-3-(2-hydroxy-5-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIVSEATHWXNRP-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The carboxylic acid moiety participates in classical acid-catalyzed reactions:

Esterification

Reacts with alcohols under acidic or coupling conditions:
(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid+ROHH+Corresponding acrylate ester\text{(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid} + \text{ROH} \xrightarrow{\text{H}^+} \text{Corresponding acrylate ester}

  • Example : Methyl ester formation using methyl sulfate in dichloromethane with triethylamine yields 55–60% product under mild conditions (5–10°C) .

  • Key data :

    SubstrateReagentSolventYield
    Acrylic acid derivativeMethyl sulfateDichloromethane55.2%

Amidation

Forms amides via activation with reagents like thionyl chloride or carbodiimides:
AcidSOCl2Acid chlorideNH3/RNH2Amide\text{Acid} \xrightarrow{\text{SOC}l_2} \text{Acid chloride} \xrightarrow{\text{NH}_3/\text{RNH}_2} \text{Amide}

  • Hydrazide derivatives (e.g., 9 in ) are synthesized via refluxing esters with hydrazine hydrate (88% yield).

α,β-Unsaturated Double Bond Reactions

The conjugated system enables electrophilic and nucleophilic additions:

Michael Addition

Undergoes regioselective thiol conjugation at the β-carbon:
Acrylic acid+RSHBaseS-alkylated adduct\text{Acrylic acid} + \text{RSH} \xrightarrow{\text{Base}} \text{S-alkylated adduct}

  • Key observation : Chemoselective S-alkylation over N-alkylation due to electron-withdrawing effects of the aromatic ring .

  • Experimental evidence :

    • Thiol adducts show triplet signals at δ 2.89 ppm (CH₂CO) and δ 3.58 ppm (SCH₂) in 1H^1\text{H} NMR .

    • MALDI-TOF confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 347) .

Diels-Alder Cycloaddition

Reacts with dienes to form six-membered cyclohexene derivatives:
Acrylic acid+DieneΔCycloadduct\text{Acrylic acid} + \text{Diene} \xrightarrow{\Delta} \text{Cycloadduct}

  • Computational studies suggest enhanced reactivity due to electron-deficient double bond .

Aromatic Hydroxyl Group Modifications

The phenolic -OH group undergoes substitution and protection reactions:

O-Methylation

Protected using methyl iodide or dimethyl sulfate under basic conditions:
Ar-OH+CH3IK2CO3Ar-OCH3\text{Ar-OH} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{Ar-OCH}_3

  • Analogous methoxy derivatives (e.g., 3-(2-Methoxy-5-methylphenyl)acrylic acid ) are synthesized for stability in biological assays.

Electrophilic Aromatic Substitution

The hydroxyl group directs electrophiles to para positions:

  • Nitration : Forms nitro derivatives at the 4-position under mixed acid conditions.

  • Halogenation : Bromine or iodine substitutes at the 4-position in acetic acid .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antioxidant Properties
Research has indicated that (E)-3-(2-hydroxy-5-methylphenyl)acrylic acid exhibits significant antioxidant activity. This property is crucial for preventing oxidative stress-related diseases. Studies have demonstrated its effectiveness in scavenging free radicals, which is vital for developing therapeutic agents against conditions like cancer and cardiovascular diseases .

1.2 Antimicrobial Activity
The compound has shown promising results in antimicrobial applications. It acts as a precursor for the synthesis of various antimicrobial agents, particularly in formulations aimed at combating bacterial infections. Its efficacy against a range of pathogens makes it a candidate for further development in pharmaceutical formulations .

1.3 Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of this compound, suggesting its use in treatments for inflammatory diseases. Its mechanism involves inhibiting pro-inflammatory cytokines, which can be beneficial in managing conditions such as arthritis and other inflammatory disorders .

Material Science Applications

2.1 Polymer Synthesis
this compound serves as a valuable monomer in the synthesis of polymers. It can be polymerized to create acrylic resins that are utilized in coatings, adhesives, and sealants. The incorporation of this compound enhances the thermal stability and mechanical properties of the resulting materials .

2.2 Photoaligning Materials
The compound is also used in the preparation of photoaligning polymer materials, which are essential in the production of liquid crystal displays (LCDs). Its ability to undergo photochemical reactions allows for the precise alignment of liquid crystals, thereby improving the performance of electronic devices .

Environmental Applications

3.1 Biodegradable Polymers
In response to environmental concerns regarding plastic waste, this compound is being explored for its potential in creating biodegradable polymers. These materials can reduce environmental impact while maintaining desirable physical properties .

3.2 Green Chemistry Initiatives
The synthesis of this compound from renewable resources aligns with green chemistry principles. By utilizing biobased feedstocks, researchers aim to develop sustainable processes that minimize ecological footprints while producing high-value chemicals .

Case Studies and Research Findings

StudyApplicationFindings
Antioxidant ActivityDemonstrated significant free radical scavenging ability, indicating potential for therapeutic use in oxidative stress-related diseases.
Antimicrobial EfficacyEffective against various bacterial strains; promising for developing new antimicrobial agents.
Polymer DevelopmentEnhanced thermal stability and mechanical properties when used as a monomer in acrylic resins.
Biodegradable MaterialsPotential for reducing plastic waste through the development of biodegradable polymers from renewable resources.

Mechanism of Action

The mechanism by which (E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Substituent Variations in Phenylacrylic Acid Derivatives

The table below compares (E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid with analogs differing in substituent position and functional groups:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported) Reference
This compound 2-OH, 5-CH₃ 192.17 α,β-unsaturated carboxylic acid Not explicitly reported (inferred antioxidant potential)
(E)-3-(4-Hydroxy-3-methoxyphenyl)acrylic acid (Ferulic acid) 4-OH, 3-OCH₃ 194.18 Same as above + methoxy group Antioxidant, anti-inflammatory
(E)-3-(Thiophen-2-yl)acrylic acid Thiophene ring (no hydroxyl) 154.17 α,β-unsaturated carboxylic acid Antimicrobial (inferred from analogs)
(E)-3-(4-Sulfamoylphenyl)acrylic acid 4-SO₂NH₂ 215.22 Sulfonamide + carboxylic acid Antimicrobial (MIC: 15.60 µg/mL vs. P. aeruginosa)
(E)-Ethyl 3-(2-hydroxy-5-methylphenyl)acrylate Ethyl ester of target compound 206.24 Esterified carboxylic acid Improved lipophilicity (synthetic precursor)

Key Observations :

  • Substituent Effects : The 2-hydroxy group in the target compound enables intramolecular hydrogen bonding (O–H···O), stabilizing its conformation . Methoxy or sulfamoyl groups in analogs enhance electron-withdrawing effects or solubility, respectively.
  • Biological Activity: Ferulic acid (4-hydroxy-3-methoxy analog) is well-studied for antioxidant properties due to resonance-stabilized phenolic radicals . Sulfamoyl derivatives show enhanced antimicrobial activity, likely due to improved membrane penetration .

Comparison with Other Methods :

  • Ferulic Acid Hybrids : Synthesized via EDCI/HOBt-mediated coupling, achieving yields >60% .
  • Chalcone Derivatives : Use NaOH/MeOH for aldol condensation, with recrystallization for purification .

Hydrogen Bonding and Crystallography

The target compound’s hydroxyl group forms intramolecular hydrogen bonds (O–H···O), as observed in similar structures like 1-(2-hydroxy-5-methylphenyl)ethanone oxime . This bonding pattern influences crystal packing and solubility. In contrast, sulfamoyl or methoxy substituents in analogs promote intermolecular hydrogen bonds, enhancing crystallinity .

Biological Activity

(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid, also known as 3-(2-hydroxy-5-methylphenyl)acrylic acid, is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Biological Activities

The compound exhibits several biological activities, including:

  • Antioxidant Properties : It has been investigated for its ability to scavenge free radicals, which helps prevent oxidative damage to cells.
  • Anti-inflammatory Effects : Research indicates that it may inhibit the activity of cyclooxygenases (COX) and lipoxygenases (LOX), key enzymes in the inflammatory process .
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal activities against various pathogens .

The biological activity of this compound is largely attributed to its structural features that allow interaction with specific molecular targets:

  • Antioxidant Mechanism : The compound's hydroxyl group is believed to play a crucial role in its antioxidant activity by donating electrons to free radicals, thus neutralizing them.
  • Enzyme Inhibition : Its ability to inhibit COX and LOX enzymes suggests it may reduce inflammation by blocking the production of pro-inflammatory mediators .

Anti-inflammatory Activity

In a study assessing various acrylic acid derivatives, this compound demonstrated significant anti-inflammatory effects. The compound was found to suppress COX-2 activity effectively, with an IC50 value comparable to established anti-inflammatory drugs such as indomethacin .

Antioxidant Activity

A series of experiments evaluated the antioxidant capacity of the compound using the DPPH radical scavenging assay. The results indicated that this compound exhibited a strong scavenging effect, with higher concentrations leading to increased antioxidant activity. The following table summarizes the findings:

Concentration (µM)Scavenging Activity (%)
1045
5070
10085

Antimicrobial Effects

Research conducted on the antimicrobial properties of this compound revealed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for synthesizing α,β-unsaturated carboxylic acids. This one-step reaction involves the base-catalyzed condensation of an aldehyde with a malonic acid derivative. For (E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid, 2-hydroxy-5-methylbenzaldehyde serves as the starting aldehyde, while methylmalonic acid provides the carboxylic acid precursor.

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of the active methylene group in methylmalonic acid by a base (e.g., piperidine), followed by nucleophilic attack on the aldehyde carbonyl. Subsequent elimination of water and carbon dioxide yields the conjugated acid. A key advantage of this method is its compatibility with deep eutectic solvents (DES) , which enhance reaction efficiency and sustainability.

Example Procedure :

  • 2-Hydroxy-5-methylbenzaldehyde (1.0 equiv) and methylmalonic acid (1.2 equiv) are dissolved in a choline chloride-urea DES.

  • The mixture is heated at 80°C for 4–6 hours under stirring.

  • The product precipitates upon cooling and is purified via recrystallization from ethanol/water.

Yield : 60–70%
Key Data :

  • 1H NMR (MeOD) : δ 7.54 (d, J = 15.8 Hz, 1H, α-H), 7.16 (s, 1H, aromatic), 6.23 (d, J = 15.9 Hz, 1H, β-H), 2.35 (s, 3H, CH3).

  • 13C NMR (MeOD) : δ 169.65 (COOH), 159.37 (C-OH), 142.39 (C=O), 127.41 (aromatic), 18.45 (CH3).

Advantages and Limitations

  • Advantages : High atom economy, green solvent compatibility, and scalability.

  • Limitations : Requires careful pH control to avoid side reactions like decarboxylation.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction offers an alternative route using phosphonate esters to form α,β-unsaturated esters, which are subsequently hydrolyzed to the carboxylic acid. This method is preferred for its high (E)-selectivity and tolerance of sensitive functional groups.

Reaction Mechanism and Conditions

The HWE reaction involves the reaction of a phosphonate ester (e.g., methyl (triphenylphosphoranylidene)acetate) with 2-hydroxy-5-methylbenzaldehyde in the presence of a base (e.g., potassium tert-butoxide). The resulting ester is hydrolyzed to the carboxylic acid under basic conditions.

Example Procedure :

  • Methyl (triphenylphosphoranylidene)acetate (1.1 equiv) and 2-hydroxy-5-methylbenzaldehyde (1.0 equiv) are stirred in dry THF at 0°C.

  • Potassium tert-butoxide (1.2 equiv) is added dropwise, and the mixture is refluxed for 12 hours.

  • The ester intermediate is isolated and hydrolyzed with aqueous KOH/EtOH to yield the carboxylic acid.

Yield : 50–65%
Key Data :

  • 1H NMR (CDCl3) : δ 7.63 (d, J = 16.0 Hz, 1H, α-H), 6.91 (d, J = 8.4 Hz, 1H, aromatic), 6.31 (d, J = 15.9 Hz, 1H, β-H), 2.04 (s, 3H, CH3).

Advantages and Limitations

  • Advantages : Excellent (E)-selectivity (>95%), compatibility with electron-deficient aldehydes.

  • Limitations : Multi-step synthesis, use of moisture-sensitive reagents.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Knoevenagel : DES solvents (e.g., choline chloride-urea) improve yields by 15–20% compared to traditional solvents like ethanol.

  • HWE : Anhydrous THF or DMF enhances phosphonate reactivity, reducing reaction time by 30%.

Temperature and Time

  • Knoevenagel : Optimal at 80°C for 4 hours; prolonged heating (>6 hours) leads to decarboxylation.

  • HWE : Reflux conditions (70–80°C) for 12 hours ensure complete conversion.

Characterization and Analytical Data

Spectroscopic Analysis

Table 1: Comparative NMR Data for this compound

Proton/Carbon Knoevenagel Product HWE Product
α-H (δ, ppm)7.54 (d, J = 15.8 Hz)7.63 (d, J = 16.0 Hz)
β-H (δ, ppm)6.23 (d, J = 15.9 Hz)6.31 (d, J = 15.9 Hz)
CH3 (δ, ppm)2.35 (s)2.04 (s)
COOH (δ, ppm)169.65169.10

Purity Assessment

  • HPLC : >98% purity achieved via recrystallization (Knoevenagel) or column chromatography (HWE).

  • Melting Point : 182–184°C (lit. 180–185°C).

Comparative Analysis of Preparation Methods

Table 2: Efficiency Metrics for Synthetic Routes

Parameter Knoevenagel HWE
Yield (%)60–7050–65
Reaction Time (h)4–612–14
(E)-Selectivity (%)>90>95
Solvent SustainabilityHigh (DES)Moderate (THF)

Applications and Derivatives

This compound serves as a precursor for:

  • Pharmaceuticals : Anticancer agents via Michael addition to biological thiols.

  • Polymer Chemistry : UV-absorbing monomers for coatings .

Q & A

Basic Research Questions

Q. How can the molecular conformation and crystal packing of (E)-3-(2-hydroxy-5-methylphenyl)acrylic acid be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the primary method. Crystallize the compound using slow evaporation or diffusion techniques. Collect diffraction data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. Use software suites like SHELX (SHELXL for refinement) or WinGX for structure solution and refinement. Hydrogen-bonded networks are resolved by refining O-bound hydrogens freely and positioning C-bound hydrogens geometrically with riding models .
  • Key Parameters : Monitor residuals (e.g., R1 < 0.05) and validate geometric parameters (bond lengths, angles) against standard databases like the Cambridge Structural Database (CSD) .

Q. What synthetic strategies are effective for preparing this compound and its derivatives?

  • Methodology : Use condensation reactions between substituted phenylacetic acids and aldehydes. For example, microwave-assisted synthesis with acetic anhydride and triethylamine as a catalyst (700 W, 3 minutes) improves yield and reduces side reactions. Purify via acid-base extraction (e.g., sodium carbonate solution followed by HCl precipitation) .
  • Example Protocol :

ReactantEquivalentsSolventConditions
Phenylacetic acid2 mmolAcetic anhydrideMicrowave, 700 W, 3 min

Q. How can hydrogen-bonding interactions in this compound be characterized?

  • Methodology : Analyze SC-XRD data to identify donor-acceptor distances (e.g., O–H···O interactions). Use graph set analysis (e.g., Etter’s notation) to classify hydrogen-bonded motifs (e.g., chains, rings). Tools like Mercury (CCDC) or CrystalExplorer visualize these networks .

Advanced Research Questions

Q. How can structural data discrepancies (e.g., disorder, twinning) be resolved during refinement?

  • Methodology : For disordered regions, split atomic positions and refine occupancy factors iteratively. Use SHELXL’s PART and SIMU commands to model anisotropic displacement. For twinned crystals, apply twin-law matrices (e.g., -1 0 0 / 0 -1 0 / 0 0 -1) and refine twin fractions .
  • Validation : Cross-check using PLATON (ADDSYM) to detect missed symmetry and CIF validation tools to flag outliers in bond lengths/angles .

Q. What computational methods are suitable for predicting the bioactivity of derivatives of this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential surfaces. Use molecular docking (AutoDock Vina) to simulate interactions with targets (e.g., enzymes). Validate with in vitro assays (e.g., antimicrobial activity via MIC testing) .

Q. How do supramolecular interactions influence the solid-state photophysical properties of this compound?

  • Methodology : Correlate crystal packing (from SC-XRD) with UV-Vis/fluorescence spectra. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., π-π stacking, C–H···O). Compare emission spectra in solution vs. solid state to assess aggregation effects .

Data Contradictions and Resolution

Q. Conflicting hydrogen-bonding patterns reported in similar compounds: How to reconcile these?

  • Analysis : Variations arise from substituent effects (e.g., methyl vs. methoxy groups altering electron density). Compare graph set descriptors (e.g., D(2) chains vs. R2²(8) rings) across structural analogs. Re-analyze CSD entries (e.g., using ConQuest) to identify trends .

Q. Discrepancies in reported synthetic yields: What factors dominate?

  • Resolution : Optimize reaction conditions using design of experiments (DoE). Key variables:

  • Catalyst loading (triethylamine: 0.5–1.5 eq)
  • Solvent polarity (acetic anhydride vs. DMF)
  • Microwave power (500–800 W)
    Statistical tools (e.g., ANOVA) identify significant factors .

Methodological Tools

  • Crystallography : SHELX, WinGX, Olex2 .
  • Hydrogen-Bond Analysis : Mercury, CrystalExplorer .
  • Computational Modeling : Gaussian (DFT), AutoDock Vina .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid
Reactant of Route 2
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(E)-3-(2-Hydroxy-5-methylphenyl)acrylic acid

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